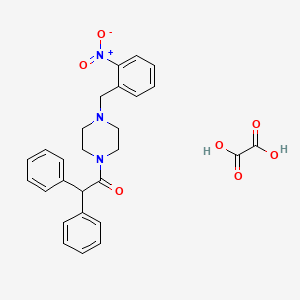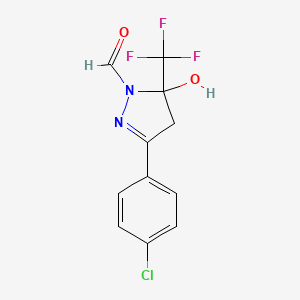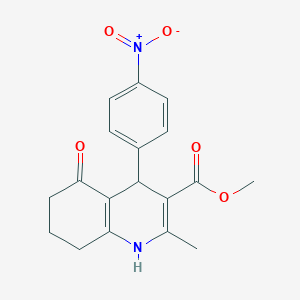![molecular formula C23H26N4O3 B5146022 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It is a chemical compound that has been used in scientific research to understand the role of the 5-HT7 receptor in various physiological and biochemical processes.
作用機序
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The 5-HT7 receptor is involved in the regulation of various physiological and biochemical processes, including learning and memory, circadian rhythms, and thermoregulation.
By blocking the activity of the 5-HT7 receptor, 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline can modulate the activity of various neurotransmitters and signaling pathways, leading to changes in physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline depend on the specific processes and systems that are being studied. Some of the effects that have been observed in scientific studies include:
1. Improvement in learning and memory processes in animal models.
2. Reduction in anxiety-like behavior in animal models.
3. Modulation of circadian rhythms and sleep-wake cycles.
4. Changes in body temperature and energy metabolism.
実験室実験の利点と制限
The use of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline in scientific research has several advantages and limitations. Some of the advantages include:
1. Selective targeting of the 5-HT7 receptor, which allows for specific modulation of physiological and biochemical processes.
2. Availability of various animal models and experimental protocols for studying the effects of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline.
3. Possibility of developing 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline-based therapeutic agents for the treatment of various disorders.
Some of the limitations of using 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline in lab experiments include:
1. Limited understanding of the role of the 5-HT7 receptor in various physiological and biochemical processes.
2. Potential for off-target effects and interactions with other signaling pathways.
3. Difficulty in extrapolating results from animal models to human systems.
将来の方向性
There are several future directions for research on 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline and the 5-HT7 receptor. Some of the potential areas of investigation include:
1. Development of more selective and potent 5-HT7 receptor antagonists for use in scientific research and therapeutic applications.
2. Investigation of the role of the 5-HT7 receptor in various disease states, such as depression, anxiety disorders, and sleep disorders.
3. Examination of the interactions between the 5-HT7 receptor and other neurotransmitter systems, such as dopamine and glutamate.
4. Development of new animal models and experimental protocols for studying the effects of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline and the 5-HT7 receptor.
Conclusion:
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline is a selective serotonin 5-HT7 receptor antagonist that has been used in scientific research to understand the role of the 5-HT7 receptor in various physiological and biochemical processes. Its use has provided valuable insights into the mechanisms of learning and memory, circadian rhythms, and thermoregulation. While there are limitations to its use, 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline remains an important tool for investigating the complex interactions between the 5-HT7 receptor and other signaling pathways.
合成法
The synthesis of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline involves the reaction of 5-methoxy-2-nitrobenzoic acid with 4-cyclopentyl-1,2-diamine to form the intermediate compound. This is followed by a series of reactions involving the use of various reagents and solvents to produce the final product, 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline.
科学的研究の応用
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline has been used in various scientific studies to investigate the role of the 5-HT7 receptor in different physiological and biochemical processes. Some of the applications of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline in scientific research include:
1. Investigation of the role of the 5-HT7 receptor in learning and memory processes.
2. Evaluation of the potential of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline as a therapeutic agent for the treatment of depression and anxiety disorders.
3. Examination of the effects of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline on circadian rhythms and sleep-wake cycles.
4. Investigation of the role of the 5-HT7 receptor in the regulation of body temperature and energy metabolism.
特性
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-[5-(isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-23(27-12-10-26(11-13-27)18-5-1-2-6-18)21-14-19(30-25-21)16-29-22-7-3-4-17-15-24-9-8-20(17)22/h3-4,7-9,14-15,18H,1-2,5-6,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYXQLDTYCWNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(4-Cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)
![ethyl (5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5145949.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5145956.png)
![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
![2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol](/img/structure/B5145982.png)


![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)
![N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5146008.png)

